cis-5,8,11-Eicosatrienoic acid methyl ester (cis-5,8,11-Eicosatrienoate or EPA methyl ester), is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid. Studies suggest that EPA may possess various biological activities, including:
cis-5,8,11-Eicosatrienoic acid methyl ester serves as a research tool to investigate the potential benefits of EPA in various contexts:
Ongoing research continues to explore the potential therapeutic applications of EPA, with cis-5,8,11-Eicosatrienoic acid methyl ester likely remaining a valuable research tool in these endeavors. Future research directions may involve:
Cis-5,8,11-eicosatrienoic acid methyl ester, also known as Mead acid methyl ester, is a fatty acid methyl ester characterized by the molecular formula and a molar mass of approximately 320.51 g/mol. This compound appears as a colorless to pale yellow liquid with a distinctive odor. It is notable for its unsaturated fatty acid structure, featuring three double bonds located at the 5th, 8th, and 11th carbon positions of the eicosa chain, which consists of 20 carbon atoms. The compound is sensitive to oxygen and light, necessitating careful handling and storage at low temperatures (typically around -20°C) to maintain stability .
Cis-5,8,11-eicosatrienoic acid methyl ester has been studied for its potential biological activities. It is known to exhibit anti-inflammatory properties and may play a role in modulating immune responses. The compound's unique structure allows it to interact with various biological pathways, potentially influencing cell signaling and lipid metabolism. Research indicates that it may also have implications in cardiovascular health due to its effects on lipid profiles .
The synthesis of cis-5,8,11-eicosatrienoic acid methyl ester typically involves the following methods:
Cis-5,8,11-eicosatrienoic acid methyl ester has several applications:
Studies on the interactions of cis-5,8,11-eicosatrienoic acid methyl ester with various biological systems reveal its potential influence on cellular mechanisms. Interaction studies focus on:
Cis-5,8,11-eicosatrienoic acid methyl ester shares structural similarities with several other fatty acids and their esters. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cis-8,11,14-eicosatrienoic acid methyl ester | Contains double bonds at positions 8, 11, and 14 | Different double bond positioning |
Arachidonic acid | Contains four double bonds | Essential fatty acid involved in inflammation |
Linoleic acid | Contains two double bonds | Precursor for arachidonic acid |
Oleic acid | Contains one double bond | Monounsaturated fat with different health implications |
Cis-5,8,11-eicosatrienoic acid methyl ester is unique due to its specific positioning of double bonds which influences its biological activity differently compared to other similar compounds .
cis-5,8,11-Eicosatrienoic acid (Mead acid) is synthesized endogenously primarily under conditions of essential fatty acid deficiency (EFAD), where dietary intake of omega-3 and omega-6 fatty acids is insufficient. In such states, the body compensates by producing omega-9 polyunsaturated fatty acids such as Mead acid to maintain membrane fluidity and function.
The biosynthesis begins with oleic acid (18:1n-9), which undergoes elongation and desaturation steps to form Mead acid. The methyl ester form is typically derived by esterification of the free acid with methanol for analytical and research purposes.
The biosynthetic pathway involves key enzymes:
Elongase 5 (Elovl5): Catalyzes the elongation of fatty acid chains by adding two carbon units. For Mead acid synthesis, Elovl5 elongates 18-carbon fatty acids to 20-carbon chains.
Δ5-Desaturase: Introduces a double bond at the Δ5 position, which is critical for forming the characteristic double bond pattern of Mead acid (cis-5,8,11).
Together, these enzymes convert oleic acid through intermediate steps into cis-5,8,11-eicosatrienoic acid. The methyl ester is formed subsequently for stability and analytical use.
The enzymatic machinery responsible for Mead acid biosynthesis is localized predominantly in the endoplasmic reticulum (ER) of cells. The ER provides the lipid environment and necessary cofactors for elongation and desaturation reactions.
This compartmentalization ensures efficient substrate channeling and regulation of fatty acid synthesis, especially during EFAD when Mead acid production is upregulated to compensate for the lack of essential fatty acids.
cis-5,8,11-Eicosatrienoic acid methyl ester exhibits several biological activities, notably:
Anti-inflammatory properties: It modulates inflammatory pathways, potentially by competing with arachidonic acid metabolism, thus influencing eicosanoid production.
Immune function modulation: It plays a role in immune cell signaling and membrane composition adjustments during essential fatty acid deficiency.
Biochemical research tool: Its unique structure and properties make it valuable as a reference standard in gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and quality control in nutrition, pharmaceutical, and cosmetic industries.
Compound Name | Double Bond Positions | Unique Features |
---|---|---|
cis-5,8,11-Eicosatrienoic acid methyl ester | 5, 8, 11 (all cis) | Omega-9 PUFA; produced during EFAD; anti-inflammatory |
cis-8,11,14-Eicosatrienoic acid methyl ester | 8, 11, 14 | Different double bond positions affect bioactivity |
Arachidonic Acid Methyl Ester | 5, 8, 11, 14 | More unsaturated; precursor for pro-inflammatory eicosanoids |
Linoleic Acid Methyl Ester | 9, 12 | Less unsaturated; essential omega-6 fatty acid |
Docosahexaenoic Acid Methyl Ester | 4, 7, 10, 13, 16, 19 | Highly unsaturated omega-3 fatty acid; marine origin |
This comparison highlights the specific double bond arrangement of cis-5,8,11-Eicosatrienoic acid methyl ester, which underpins its distinct biological roles and applications.
Figure 1. Chemical structure of cis-5,8,11-Eicosatrienoic acid methyl ester
The molecule consists of a 20-carbon chain with three cis double bonds at carbons 5, 8, and 11, terminating in a methyl ester functional group.